molecular formula C23H26N2O3 B7704956 N-(2,5-dimethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(2,5-dimethoxyphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7704956
M. Wt: 378.5 g/mol
InChI Key: DYVQKFXJUIBTLX-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, a type of organic compound with a four-membered heterocyclic ring structure containing a nitrogen atom . It has additional functional groups attached, including a 2,5-dimethoxyphenyl group and a 4-methylbenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, with the additional functional groups contributing to the overall shape and properties of the molecule . The presence of the methoxy and benzoyl groups could potentially influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the methoxy and benzoyl groups could potentially influence properties such as solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies .

Safety and Hazards

Without specific toxicity or safety data for this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its chemical reactivity, and exploration of its potential biological or pharmacological activity .

Properties

IUPAC Name

1-(4-methylbenzoyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-6-8-17(9-7-16)23(27)25-12-2-4-18-14-19(10-11-21(18)25)22(26)24-15-20-5-3-13-28-20/h6-11,14,20H,2-5,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVQKFXJUIBTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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